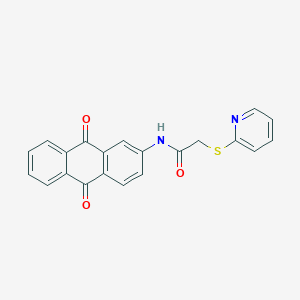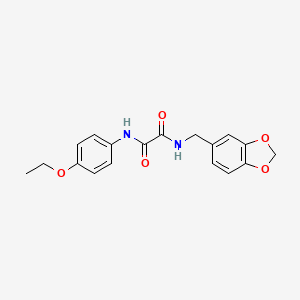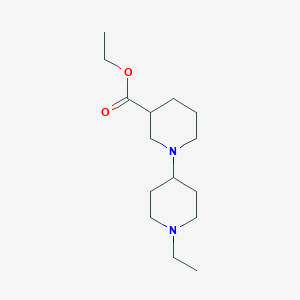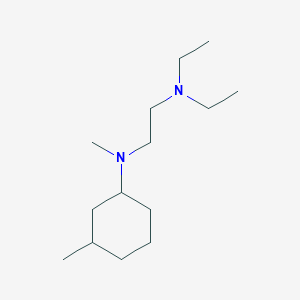
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound that features both anthracene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the anthracene derivative followed by the introduction of the pyridine-sulfanyl group through nucleophilic substitution reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions including:
Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroanthracene derivatives.
Substitution: The pyridine-sulfanyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroanthracene compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with anthracene and pyridine moieties are often investigated for their interactions with biological macromolecules such as DNA and proteins.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, compounds with similar structures have been studied for their anticancer and antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone share the anthracene core and exhibit similar chemical reactivity.
Pyridine Derivatives: Compounds such as 2-mercaptopyridine share the pyridine-sulfanyl group and can undergo similar substitution reactions.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the combination of both anthracene and pyridine moieties in a single molecule
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-18(12-27-19-7-3-4-10-22-19)23-13-8-9-16-17(11-13)21(26)15-6-2-1-5-14(15)20(16)25/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCDHEBYNAUTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4978982.png)
![Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4978988.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4978996.png)

![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4979018.png)
![1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one;hydrobromide](/img/structure/B4979034.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4979039.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3,5-dimethylbenzamide](/img/structure/B4979040.png)
![N-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4979043.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4979054.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4979066.png)


![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4979094.png)
